molecular formula C9H12N2O2 B1394134 N-[2-(pyridin-3-yloxy)ethyl]acetamide CAS No. 1212061-25-0

N-[2-(pyridin-3-yloxy)ethyl]acetamide

Cat. No. B1394134
M. Wt: 180.2 g/mol
InChI Key: UXVJUWQNQOARLL-UHFFFAOYSA-N
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Description

“N-[2-(pyridin-3-yloxy)ethyl]acetamide” is a chemical compound . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide under air .


Molecular Structure Analysis

The molecular structure of “N-[2-(pyridin-3-yloxy)ethyl]acetamide” can be represented by the InChI code: 1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10) .

Scientific Research Applications

Antiallergic Potential

N-[2-(pyridin-3-yloxy)ethyl]acetamide and its derivatives have been studied for their potential as antiallergic agents. Menciu et al. (1999) synthesized a series of these compounds, finding one particular derivative to be significantly more potent than astemizole in histamine release assays and demonstrating inhibitory activity in interleukin production. This research highlights the compound's potential in the development of novel antiallergic treatments (Menciu et al., 1999).

Learning and Memory Facilitation

The effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, closely related to N-[2-(pyridin-3-yloxy)ethyl]acetamide, on learning and memory facilitation in mice were explored by Li Ming-zhu (2012). The study concluded that specific compounds in this series exhibited strong learning and memory facilitation effects, suggesting their potential in treating cognitive impairments (Li Ming-zhu, 2012).

Antiproliferative Activity in Cancer Research

Research conducted by Alqahtani and Bayazeed (2020) investigated pyridine linked thiazole derivatives, including those with a structure similar to N-[2-(pyridin-3-yloxy)ethyl]acetamide, for their antiproliferative activities. The study found promising anticancer activities against various cancer cell lines, indicating potential applications in cancer therapy (Alqahtani & Bayazeed, 2020).

Antimicrobial Activity

Kaplancıklı et al. (2012) synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, closely related to N-[2-(pyridin-3-yloxy)ethyl]acetamide, and evaluated them for their antimicrobial activity. The study revealed notable antimicrobial activity against various strains, suggesting potential use in developing new antimicrobial agents (Kaplancıklı et al., 2012).

Inhibitory Activity Against PI3Ks in Cancer Therapy

Wang et al. (2015) investigated derivatives of N-[2-(pyridin-3-yloxy)ethyl]acetamide for their inhibitory activity against PI3Ks, a family of enzymes involved in cancer progression. The study indicated that these compounds retained antiproliferative activity and demonstrated reduced toxicity, highlighting their potential as effective anticancer agents with lower side effects (Wang et al., 2015).

properties

IUPAC Name

N-(2-pyridin-3-yloxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-8(12)11-5-6-13-9-3-2-4-10-7-9/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVJUWQNQOARLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(pyridin-3-yloxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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